Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate
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Overview
Description
Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amino derivatives.
Scientific Research Applications
Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.
4-Methoxy-3-methylbenzofuran-2-carboxylic acid: The carboxylic acid derivative of the compound.
4-Methoxy-3-methylbenzofuran: Lacks the carboxylate group.
Uniqueness
Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (MMBC) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
MMBC features a benzofuran core, characterized by a fused benzene and furan ring system. The presence of methoxy and methyl substituents enhances its chemical reactivity and biological activity. The molecular formula for MMBC is C12H12O4 with a molecular weight of approximately 220.23 g/mol.
Biological Activities
Research indicates that MMBC exhibits several biological activities, including:
- Antioxidant Activity : MMBC has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anticancer Properties : Preliminary studies suggest that MMBC may inhibit the proliferation of various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 cells.
- Antimicrobial Effects : MMBC has demonstrated activity against a range of bacterial strains, indicating potential as an antimicrobial agent.
The mechanism by which MMBC exerts its biological effects is multifaceted:
- Enzyme Inhibition : MMBC may interact with specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound could bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
A study evaluated the cytotoxic effects of MMBC on A549 and NCI-H23 cell lines. The results indicated that MMBC exhibited an IC50 value ranging from 1.48 µM to 47.02 µM, demonstrating significant antiproliferative activity comparable to established chemotherapeutic agents.
Compound | Cell Line | IC50 (µM) |
---|---|---|
MMBC | A549 | 1.48 |
Staurosporine | A549 | 1.52 |
MMBC | NCI-H23 | 0.49 |
Antimicrobial Activity
In antimicrobial evaluations, MMBC showed effective inhibition against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | <10 |
Escherichia coli | <10 |
Mycobacterium tuberculosis | <0.60 |
Case Study 1: Anticancer Potential
In vitro studies on A549 cells treated with MMBC revealed a significant increase in apoptosis rates compared to control groups. The Annexin V-FITC/PI staining assay indicated that approximately 42% of treated cells underwent apoptosis.
Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that MMBC derivatives exhibited potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 4-methoxy-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-7-10-8(14-2)5-4-6-9(10)16-11(7)12(13)15-3/h4-6H,1-3H3 |
InChI Key |
FJPKVTCKAQNXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC=C2)OC)C(=O)OC |
Origin of Product |
United States |
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